molecular formula C13H17N3 B14002576 (R)-2-(4-Benzylpiperazin-2-yl)acetonitrile

(R)-2-(4-Benzylpiperazin-2-yl)acetonitrile

Cat. No.: B14002576
M. Wt: 215.29 g/mol
InChI Key: PCQVUQWSWFRWSU-CYBMUJFWSA-N
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Description

®-2-(4-Benzylpiperazin-2-yl)acetonitrile is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and piperazine.

    Formation of Intermediate: The benzylamine is reacted with piperazine under controlled conditions to form an intermediate compound.

    Introduction of Nitrile Group: The intermediate is then treated with a nitrile source, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Benzylpiperazin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds.

Biology

In biological research, this compound may be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, ®-2-(4-Benzylpiperazin-2-yl)acetonitrile is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-Benzylpiperazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Benzylpiperazin-2-yl)acetonitrile: The enantiomer of the compound, which may have different biological activities.

    N-Benzylpiperazine: A related compound with similar structural features but lacking the nitrile group.

    2-(4-Benzylpiperazin-1-yl)ethanol: A compound with a hydroxyl group instead of a nitrile group.

Uniqueness

®-2-(4-Benzylpiperazin-2-yl)acetonitrile is unique due to its specific chiral configuration and the presence of both the benzyl and nitrile groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-[(2R)-4-benzylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C13H17N3/c14-7-6-13-11-16(9-8-15-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6,8-11H2/t13-/m1/s1

InChI Key

PCQVUQWSWFRWSU-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@H](N1)CC#N)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(N1)CC#N)CC2=CC=CC=C2

Origin of Product

United States

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